

# Application Notes and Protocols for the Phase 1 Clinical Trial of ASTX295

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the Phase 1 clinical trial design for ASTX295, a novel, orally available small molecule inhibitor of the human homolog of murine double minute 2 (MDM2).[1] The information presented is intended to guide researchers and drug development professionals in understanding the scientific rationale, methodologies, and key findings of this early-stage clinical investigation.

## **Introduction to ASTX295**

ASTX295 is an antagonist of MDM2, an E3 ubiquitin ligase that plays a critical role in regulating the p53 tumor suppressor.[2] By binding to MDM2, ASTX295 prevents the interaction between MDM2 and p53, thereby inhibiting the proteasomal degradation of p53.[1] This leads to the restoration of p53's transcriptional activity and the induction of apoptosis in cancer cells harboring wild-type p53.[1][2] Preclinical studies have demonstrated the potent in vitro activity of ASTX295 against MDM2 (IC50 <1 nM) and its ability to induce significant growth reduction in p53 wild-type, MDM2-amplified cancer cell lines.[3][4] The differentiated pharmacokinetic profile of ASTX295, with a predicted human half-life of 2-8 hours, was designed to minimize ontarget bone marrow toxicities, a challenge observed with first-generation MDM2 antagonists.[3] [4][5]

# Phase 1 Clinical Trial Overview (NCT03975387)



The first-in-human, open-label, multicenter Phase 1/2 study (NCT03975387) was designed to assess the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary clinical activity of ASTX295 in patients with advanced solid tumors characterized by wild-type TP53.[2] [6][7]

#### **Primary Objectives:**

- To determine the safety and tolerability of ASTX295.
- To establish the recommended Phase 2 dose (RP2D) and schedule.

#### Secondary Objectives:

- To characterize the pharmacokinetic profile of ASTX295.
- To evaluate the pharmacodynamic effects of ASTX295 on the p53 pathway.
- To assess the preliminary anti-tumor activity of ASTX295.

Patient Population: Eligible patients had advanced solid tumors with wild-type TP53, an ECOG performance status of 0-2, and adequate organ and bone marrow function.[7] The study enrolled 83 participants across 14 cohorts.[7][8]

## **Data Presentation**

Table 1: Phase 1 Dose Escalation and Recommended

Phase 2 Dose (RP2D)

| Dosing Regimen     | Dose Levels Explored                   | Dose Limiting<br>Toxicities (DLTs)                  | Recommended<br>Phase 2 Dose<br>(RP2D) |
|--------------------|----------------------------------------|-----------------------------------------------------|---------------------------------------|
| Once Daily (QD)    | Starting at 15 mg, escalated to 400 mg | Nausea, vomiting,<br>diarrhea, fatigue[7][8]<br>[9] | 400 mg QD[7][8]                       |
| Twice Weekly (BIW) | Various, including 660<br>mg           | Nausea, vomiting,<br>diarrhea, fatigue[7][8]<br>[9] | 660 mg BIW[8][9]                      |



**Table 2: Pharmacokinetic Parameters of ASTX295** 

| Parameter                                   | Value                                               | Notes                                                                |
|---------------------------------------------|-----------------------------------------------------|----------------------------------------------------------------------|
| Median Time to Maximum Concentration (Tmax) | 3 hours[7][8]                                       | -                                                                    |
| Mean Half-life (t1/2)                       | 4-6 hours[8][9][10]                                 | Consistent with the desired short duration of pathway modulation.[3] |
| Total Weekly Exposure (AUC)                 | Similar for 400 mg QD and 660 mg BIW regimens[7][8] | -                                                                    |

**Table 3: Summary of Treatment-Related Adverse Events** 

(AEs) for RP2D Regimens

| Adverse Event    | 400 mg QD Regimen                                     | 660 mg BIW Regimen                                    |
|------------------|-------------------------------------------------------|-------------------------------------------------------|
| Most Common AEs  | Nausea (76.2%), Diarrhea (76.2%), Vomiting (33.3%)[7] | Nausea (71.4%), Diarrhea (47.6%), Vomiting (33.3%)[9] |
| Grade 3 GI AEs   | 14.3%[8]                                              | 9.5%[8][9]                                            |
| Grade ≥4 AEs     | None reported[8][9]                                   | None reported[8][9]                                   |
| Thrombocytopenia | Not significant[8][10]                                | One subject with Grade 2[9]                           |

# **Experimental Protocols**

# **Protocol 1: Pharmacokinetic (PK) Analysis**

Objective: To determine the plasma concentration-time profile of ASTX295.

#### Methodology:

- Sample Collection: Collect peripheral blood samples from patients at pre-defined time points before and after ASTX295 administration.
- Plasma Separation: Process blood samples to separate plasma.



- Bioanalysis: Quantify ASTX295 concentrations in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- PK Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters including Cmax, Tmax, AUC, and t1/2.

## Protocol 2: Pharmacodynamic (PD) Analysis

Objective: To assess the modulation of the p53 pathway in response to ASTX295 treatment.

#### Methodology:

- Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from patients at baseline and at various time points after ASTX295 administration.[9]
- Gene Expression Analysis:
  - Isolate RNA from PBMCs.
  - Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression levels of p53 target genes, such as MDM2 and p21.[9]
- Protein Level Analysis:
  - Prepare protein lysates from PBMCs.
  - Perform Western blotting or ELISA to measure the levels of p53 and its downstream targets.

## **Protocol 3: Safety and Tolerability Assessment**

Objective: To monitor and evaluate the safety profile of ASTX295.

### Methodology:

Adverse Event Monitoring: Continuously monitor and record all adverse events (AEs)
experienced by study participants.



- AE Grading: Grade the severity of AEs according to the Common Terminology Criteria for Adverse Events (CTCAE).[7]
- Dose-Limiting Toxicity (DLT) Evaluation: In the dose-escalation phase, identify DLTs to determine the maximum tolerated dose (MTD).[9]
- Laboratory Assessments: Regularly monitor hematology and clinical chemistry parameters.

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of ASTX295 in restoring p53 function.





Click to download full resolution via product page

Caption: Workflow of the ASTX295 Phase 1 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Facebook [cancer.gov]
- 2. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) Astex [astx.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]
- 9. astx.com [astx.com]
- 10. astx.com [astx.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Phase 1 Clinical Trial of ASTX295]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664479#phase-1-clinical-trial-design-for-astx295]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com